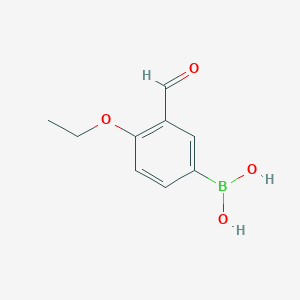

(4-Ethoxy-3-formylphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-ethoxy-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRRAKCLFURNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584876 | |

| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-63-3 | |

| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic Acid (CAS 480424-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethoxy-3-formylphenyl)boronic acid, with a CAS number of 480424-63-3, is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a reactive aldehyde (formyl) group and a synthetically adaptable boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in modern drug discovery and development. Boronic acids, in general, are recognized for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of the ethoxy and formyl groups on the phenyl ring of this specific boronic acid offers additional points for chemical modification, allowing for the creation of diverse molecular libraries for biological screening.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 480424-63-3 | |

| Molecular Formula | C₉H₁₁BO₄ | |

| Molecular Weight | 193.99 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 175-189 °C | |

| SMILES | CCOC1=C(C=C(C=C1)B(O)O)C=O | |

| InChI | InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 |

Synthesis and Purification

The synthesis of this compound typically proceeds from a suitably substituted bromobenzene derivative. A common strategy involves the protection of the reactive aldehyde group, followed by a metal-halogen exchange and subsequent borylation.

A plausible synthetic pathway is outlined below:

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of the Aldehyde

-

To a solution of 4-bromo-2-formyl-1-ethoxybenzene in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-ethoxy-2-(1,3-dioxolan-2-yl)benzene, which can be used in the next step without further purification.

Step 2: Lithiation and Borylation

-

Dissolve the protected bromobenzene from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid.

-

Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of both the boronic ester and the acetal protecting group.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure this compound.[4]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons (with characteristic splitting patterns), the aldehyde proton (a singlet at high chemical shift, ~10 ppm), and the boronic acid protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display resonances for the ethoxy carbons, the aromatic carbons (including the carbon bearing the boron, which may be broad), and the carbonyl carbon of the aldehyde group (at a characteristic downfield shift, >190 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, C-O stretches of the ethoxy group and the boronic acid, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition. PubChemLite provides predicted mass spectrometry data for this compound.[6]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly important in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in their own right.[2][8] The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues or to interact with catalytic metal ions makes it a valuable functional group for enzyme inhibitors.[8]

This compound serves as a versatile scaffold in drug discovery. The formyl group can be readily converted into other functionalities, such as amines via reductive amination, oximes, or hydrazones, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The ethoxy group can also be modified to modulate the compound's pharmacokinetic properties.

A key area of application for such building blocks is in the synthesis of kinase inhibitors.[9][10][11] Kinases are a major class of drug targets, particularly in oncology. The biaryl structures often generated through Suzuki coupling with this boronic acid can serve as core scaffolds for inhibitors that target the ATP-binding site of kinases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) [pubchemlite.lcsb.uni.lu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(4-Ethoxy-3-formylphenyl)boronic acid molecular weight and formula

Technical Guide: (4-Ethoxy-3-formylphenyl)boronic Acid

A Comprehensive Profile for Advanced Research and Development

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety substituted with both an ethoxy and a formyl group, makes it a versatile building block for complex molecular architectures. This document provides a detailed technical overview of its core chemical and physical properties, structural characteristics, and its established role as a precursor in the synthesis of novel therapeutic agents and functional materials. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Core Compound Identification and Properties

This compound, also known as 3-Formyl-4-ethoxyphenylboronic acid, is a stable, solid organic compound.[1][2] Its fundamental properties are critical for its application in chemical synthesis, dictating solubility, reactivity, and storage conditions.

The key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C9H11BO4 | [1][3][4] |

| Molecular Weight | 193.99 g/mol | [2][4][5] |

| CAS Number | 480424-63-3 | [5] |

| Appearance | White to off-white solid | Generic observation |

| Melting Point | 175-189 °C | [5] |

| Boiling Point | 399.96 °C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C, Dry, sealed place | [2] |

Molecular Structure and Functional Group Analysis

The structure of this compound is central to its utility. The molecule is built upon a benzene ring, making it an aromatic compound. Three key functional groups are attached to this ring, each conferring distinct chemical reactivity.

-

Boronic Acid Group (-B(OH)2): This is the defining feature, enabling the molecule to participate in a wide range of coupling reactions, most notably the Suzuki-Miyaura coupling. It can also reversibly bind with diols, a property extensively explored in the design of sensors and drug delivery systems.[6][7]

-

Formyl Group (-CHO): The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. This allows for the straightforward introduction of diverse chemical entities.

-

Ethoxy Group (-OCH2CH3): This ether group acts as a moderately electron-donating group, influencing the electronic properties of the benzene ring and thereby the reactivity of the other functional groups. It also enhances the lipophilicity of the molecule.

Caption: A generalized workflow for the synthesis of functionalized phenylboronic acids.

Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this molecule is as a coupling partner in Suzuki-Miyaura reactions. This protocol outlines a general procedure for coupling this compound with an aryl halide (Ar-X).

Objective: To synthesize a biaryl compound.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (Ar-X) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2-3 eq)

-

Solvent (e.g., Toluene/H2O, Dioxane/H2O)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield the desired biaryl compound.

Trustworthiness: This protocol is a standard, widely validated method in organic synthesis. The progress can be self-validated at each step using standard analytical techniques (TLC, LC-MS, NMR).

Applications in Research and Drug Development

Phenylboronic acid (PBA) derivatives are cornerstone reagents in modern chemistry. Their ability to form reversible covalent bonds with diols makes them invaluable for developing sensors, particularly for glucose. [6][7]Furthermore, their role in palladium-catalyzed cross-coupling has made them indispensable in constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).

Key Application Areas:

-

Tumor-Targeted Drug Delivery: Certain cancer cells overexpress sialic acid, a sugar with a diol structure. PBA-functionalized nanoparticles can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents and improving therapeutic outcomes. [7][8][9][10]* Medicinal Chemistry Scaffolding: As a bifunctional building block, this compound allows for sequential or orthogonal chemical modifications. The boronic acid can be used for a Suzuki coupling to build a core structure, while the aldehyde can be later modified to add pharmacophores or improve pharmacokinetic properties.

-

Enzyme Inhibition and Stabilization: Phenylboronic acids are known to act as inhibitors for certain enzymes, such as proteases, and can be used to stabilize enzymes in formulations like liquid detergents. [11]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its molecular structure, possessing both a reactive boronic acid and a versatile formyl group, provides chemists with a powerful tool for the synthesis of complex molecules. Its proven applicability in robust synthetic methodologies like the Suzuki coupling, combined with the unique biological recognition capabilities of the boronic acid moiety, ensures its continued relevance in the fields of drug discovery, advanced materials, and diagnostics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- PubChemLite. (n.d.). 4-ethoxy-3-formylphenylboronic acid (C9H11BO4).

- Kikuchi, A., et al. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.

- Patil, S., & Sarasija, S. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- Patil, S., & Sarasija, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-014.

- Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.

- Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2635–2643.

- Wikipedia. (n.d.). 4-Formylphenylboronic acid.

- PubChem. (n.d.). 4-Formylphenylboronic Acid.

- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

Sources

- 1. 480424-63-3 CAS MSDS (4-ETHOXY-3-FORMYLPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 480424-63-3 | 3-Formyl-4-ethoxyphenylboronic acid - Synblock [synblock.com]

- 3. PubChemLite - 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) [pubchemlite.lcsb.uni.lu]

- 4. usbio.net [usbio.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. japsonline.com [japsonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

(4-Ethoxy-3-formylphenyl)boronic acid physical and chemical properties

An In-Depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic acid: Properties, Synthesis, and Applications

Introduction: A Bifunctional Building Block for Modern Chemistry

This compound (CAS No. 480424-63-3) is a specialized organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a substituted phenyl ring, makes it an invaluable bifunctional building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds.[2] Simultaneously, the aldehyde function serves as a handle for a multitude of chemical transformations, including reductive amination and condensation reactions. This guide provides a comprehensive overview of the compound's properties, a field-proven perspective on its synthesis and reactivity, its applications in drug discovery, and detailed protocols for its use and handling.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. This compound is typically a white powder, and like many phenylboronic acids, it may exist in equilibrium with its cyclic anhydride (a boroxine).[1][3]

Key Properties and Identifiers

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 480424-63-3 | [3][4][5] |

| Molecular Formula | C₉H₁₁BO₄ | [5][6] |

| Molecular Weight | 193.99 g/mol | [3][4][5] |

| Appearance | White powder | [1] |

| Melting Point | 175-189 °C | [3][4] |

| Boiling Point | 399.962 °C (at 760 mmHg) | [4] |

| Density | 1.218 g/cm³ | [4] |

| Flash Point | 195.69 °C | [4] |

| InChI Key | ODRRAKCLFURNFU-UHFFFAOYSA-N | [3][6] |

| SMILES | O=Cc1cc(B(O)O)ccc1OCC | [3][6] |

Stability and Storage

Proper storage is critical to maintain the integrity of boronic acids. This compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[3] The compound may contain varying amounts of its anhydride, which forms through the intermolecular dehydration of three boronic acid molecules.[3] This is a common characteristic and does not typically impede its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under reaction conditions.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable and versatile reactivity, anchored by its two distinct functional groups.

A Plausible Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methodologies for analogous compounds like 4-formylphenylboronic acid.[7][8] The core strategy involves protecting the reactive aldehyde, performing a metal-halogen exchange followed by borylation, and finally, deprotection.

Step-by-Step Synthesis Protocol:

-

Aldehyde Protection: The starting material, 4-bromo-2-ethoxybenzaldehyde, is first protected to prevent the highly nucleophilic Grignard or organolithium reagent from attacking the aldehyde. A common method is the formation of a diethyl acetal by reacting the aldehyde with triethyl orthoformate and ethanol under acidic catalysis. This step is crucial as it ensures the aldehyde remains intact for later applications.

-

Metal-Halogen Exchange: The resulting protected aryl bromide is subjected to a metal-halogen exchange. This can be achieved by reacting it with magnesium turnings to form a Grignard reagent or, for higher reactivity and yield, with an organolithium reagent like n-butyllithium at low temperatures (-78 °C).[7] The choice of solvent (typically anhydrous THF or diethyl ether) is critical to stabilize the organometallic intermediate.

-

Borylation: The newly formed organometallic species is then treated with a borate ester, such as triisopropyl borate or trimethyl borate, at low temperature.[7] The nucleophilic carbon of the aryl-magnesium or aryl-lithium complex attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis and Deprotection: The final step is an acidic aqueous workup (e.g., with dilute HCl). This single step accomplishes two critical transformations: it hydrolyzes the boronic ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl moiety.[7][8]

Caption: Proposed synthetic workflow for this compound.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of aryl boronic acids is the Suzuki-Miyaura coupling, a powerful method for constructing biaryl structures.[9][10] This reaction is central to the synthesis of numerous pharmaceuticals and complex organic molecules.

The catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species.[10]

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the halide.[11] The base is essential for forming a more nucleophilic "ate" complex from the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the new C-C bond of the final product.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool for creating diverse molecular libraries for screening and lead optimization.

Medicinal Chemistry and Drug Discovery

Boronic acids are no longer considered exotic reagents but are integral to modern drug discovery.[12] The FDA has approved several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[2] Phenylboronic acids are particularly useful as they can act as bioisosteres for carboxylic acids or as covalent inhibitors of serine proteases.

This compound is a precursor for synthesizing complex molecules that could target a range of diseases.[1] For instance, the related 4-formylphenylboronic acid is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib, used in cancer therapy.[13] The ethoxy and formyl substituents on this molecule allow for fine-tuning of steric and electronic properties, which can critically influence a drug candidate's potency, selectivity, and pharmacokinetic profile.

Materials Science

Beyond pharmaceuticals, this molecule is an ideal candidate for constructing Covalent Organic Frameworks (COFs).[14] COFs are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The boronic acid can undergo condensation reactions with diol linkers to form robust boronate ester linkages, while the aldehyde group can be used to form imine-linked frameworks, providing two orthogonal routes to novel materials.

Caption: Relationship between functional groups and applications.

Part 4: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, yet robust, starting point for performing a Suzuki-Miyaura coupling reaction using this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To couple this compound with an aryl bromide.

Reagents and Equipment:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

-

Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture with vigorous stirring. A typical temperature is 60-100 °C.[15] Reaction progress should be monitored by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Part 5: Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to ensure personnel safety.[3]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Danger | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage.[3] |

Note: Related boronic acids may also cause skin, eye, and respiratory irritation.[16][17]

Precautions for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. For operations that may generate dust, a P3 respirator cartridge is recommended.[3]

-

Hygiene: Avoid breathing dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[16]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Conclusion

This compound is a potent and versatile chemical tool. Its dual functionality allows for sequential or orthogonal synthetic strategies, making it highly valuable for constructing complex molecular architectures. For researchers in drug development, it offers a reliable scaffold for creating novel biaryl compounds with tunable properties. In materials science, it provides a rigid linker for the rational design of advanced porous materials. Adherence to established protocols and stringent safety measures will enable scientists to fully harness the synthetic potential of this important building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- Wikipedia. (n.d.). 4-Formylphenylboronic acid.

- PubChemLite. (n.d.). 4-ethoxy-3-formylphenylboronic acid (C9H11BO4).

- PubChem. (n.d.). 4-Formylphenylboronic Acid.

- ResearchGate. (n.d.). Synthesis of 12.

- Organic-Chemistry.org. (n.d.). Suzuki Reaction.

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3239.

- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.

- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). 4-ethoxy-3-formylphenylboronic acid cas no.480424-63-3.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid.

- Peter G. M. Wuts. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

Sources

- 1. 4-ETHOXY-3-FORMYLPHENYLBORONIC ACID, CasNo.480424-63-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Ethoxy-3-formylphenylboronic acid = 95 480424-63-3 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 480424-63-3 | 3-Formyl-4-ethoxyphenylboronic acid - Synblock [synblock.com]

- 6. PubChemLite - 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) [pubchemlite.lcsb.uni.lu]

- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of (4-Ethoxy-3-formylphenyl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Bifunctional Building Block

(4-Ethoxy-3-formylphenyl)boronic acid is a highly valuable synthetic intermediate in modern medicinal chemistry and materials science. Its strategic importance lies in its bifunctional nature: it possesses a boronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a chemically versatile formyl (aldehyde) group.[1][2] This unique combination allows for sequential, orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures from a single, stable precursor.

Boronic acids have seen a dramatic rise in prominence within drug discovery, with several FDA-approved drugs featuring this functional group.[3][4] Their ability to act as transition state analogs and form reversible covalent bonds with enzyme active sites has opened new avenues for therapeutic intervention.[3] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering mechanistic insights, step-by-step protocols, and a comparative analysis to aid researchers in making informed strategic decisions in their synthetic campaigns.

I. Retrosynthetic Analysis and Strategic Considerations

The synthesis of a multifunctional molecule like this compound requires careful planning to ensure compatibility between reagents and the various functional groups. The primary challenge is the introduction of the boronic acid group onto a benzene ring that already bears an electron-withdrawing formyl group and an electron-donating ethoxy group.

Two principal strategies emerge from a retrosynthetic analysis, both starting from a halogenated precursor, typically 2-bromo-5-ethoxybenzaldehyde :

-

Organometallic Pathway via Grignard Reagent: A classic approach involving the formation of an arylmagnesium halide, followed by quenching with a borate ester. This route is powerful but necessitates the protection of the electrophilic formyl group, which is incompatible with the highly nucleophilic Grignard reagent.[5][6]

-

Transition-Metal Catalyzed Pathway (Miyaura Borylation): A more contemporary and often preferred method that utilizes a palladium catalyst to directly couple the aryl bromide with a diboron reagent.[7] This pathway generally exhibits superior functional group tolerance, often obviating the need for a protection-deprotection sequence.[4][7]

This guide will detail both methodologies, providing the causal logic behind each experimental choice.

II. Pathway 1: Synthesis via Grignard Reagent and Borate Quench

This multi-step approach is a foundational method for boronic acid synthesis. Its success hinges on the temporary masking of the aldehyde to prevent undesired side reactions.

Mechanistic Rationale

The core of this pathway is the conversion of a non-nucleophilic aryl bromide into a highly nucleophilic arylmagnesium bromide (Grignard reagent). This "umpolung" (reversal of polarity) allows the aryl group to attack the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. The acidic workup serves the dual purpose of protonating the boronate ester and removing the acid-labile acetal protecting group.

Workflow Diagram: Grignard-Based Synthesis

Caption: Workflow for the Grignard-based synthesis route.

Detailed Experimental Protocol: Pathway 1

Materials: 2-bromo-5-ethoxybenzaldehyde, ethylene glycol, p-toluenesulfonic acid (p-TsOH), magnesium turnings, iodine (crystal), triisopropyl borate, tetrahydrofuran (THF, anhydrous), diethyl ether, hydrochloric acid (aq.), sodium bicarbonate (aq.), brine, magnesium sulfate.

Step 1: Protection of the Formyl Group

-

To a solution of 2-bromo-5-ethoxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH (0.02 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

-

Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used without further purification.

Step 2: Grignard Reaction and Borylation

-

Precaution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

-

In a flame-dried, three-neck flask equipped with a condenser and dropping funnel, place magnesium turnings (1.5 eq) and a small crystal of iodine (as an activator).

-

Add a small portion of a solution of the protected aryl bromide (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.3 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl. Stir vigorously for 2-4 hours to ensure complete hydrolysis of both the boronate ester and the acetal.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a water/ethanol mixture or by column chromatography on silica gel.

III. Pathway 2: Palladium-Catalyzed Miyaura Borylation

This modern approach offers a more direct route, leveraging the high functional group tolerance of palladium catalysis. It typically proceeds in a single catalytic step from the aryl bromide to a boronate ester, which is then hydrolyzed.

Mechanistic Rationale: The Catalytic Cycle

The Miyaura borylation reaction follows a well-established catalytic cycle.[8][9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-ethoxybenzaldehyde, forming a Pd(II) intermediate.

-

Transmetalation: A base (e.g., potassium acetate) activates the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂). The boryl group is then transferred to the palladium center, displacing the bromide ligand.

-

Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst for the next cycle. The resulting pinacol boronate ester is a stable, isolable intermediate that can be easily hydrolyzed to the boronic acid.

Catalytic Cycle Diagram: Miyaura Borylation

Caption: The catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol: Pathway 2

Materials: 2-bromo-5-ethoxybenzaldehyde, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (KOAc), 1,4-dioxane (anhydrous), ammonium chloride (aq.).

Step 1: Palladium-Catalyzed Borylation

-

Precaution: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to protect the catalyst.

-

To a dry Schlenk flask, add 2-bromo-5-ethoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be purified by chromatography or carried directly to the next step.

Step 2: Hydrolysis of the Boronate Ester

-

Dissolve the crude boronate ester in a 2:1 mixture of THF and water.

-

Add an excess of an acid, such as aqueous HCl, or a boronic acid scavenger like sodium periodate.

-

Stir the mixture vigorously at room temperature for 4-12 hours.

-

Remove the organic solvent (THF) under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.

-

Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., water/acetonitrile).

IV. Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on available resources, scale, and the specific requirements of the subsequent synthetic steps.

| Feature | Pathway 1 (Grignard Route) | Pathway 2 (Miyaura Borylation) |

| Starting Material | 2-bromo-5-ethoxybenzaldehyde | 2-bromo-5-ethoxybenzaldehyde |

| Key Reagents | Mg metal, Triisopropyl borate | B₂(pin)₂, Pd catalyst, Base (KOAc) |

| Number of Steps | 3 (Protection, Grignard/Borylation, Deprotection) | 2 (Borylation, Hydrolysis) |

| Functional Group Tolerance | Low (requires aldehyde protection) | High (aldehyde is tolerated) |

| Key Advantages | Utilizes inexpensive, classical reagents. | Fewer steps, milder conditions, higher yields. |

| Potential Challenges | Strict anhydrous conditions required; initiation of Grignard can be difficult. | Cost of palladium catalyst; removal of boron and catalyst residues. |

V. Conclusion and Outlook

Both the Grignard-based method and the palladium-catalyzed Miyaura borylation represent viable and robust strategies for the synthesis of this compound. While the Grignard route is built on classic organometallic principles, the Miyaura borylation offers a more streamlined, efficient, and functional-group-tolerant alternative that aligns with the demands of modern high-throughput synthesis and drug discovery.[11] The resulting bifunctional product is a powerful platform molecule, poised for elaboration into novel pharmaceutical agents and advanced materials through selective reactions at its boronic acid and formyl functionalities.

References

- Wikipedia: 4-Formylphenylboronic acid. Wikipedia, The Free Encyclopedia.

- NINGBO INNO PHARMCHEM CO.,LTD: 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD: this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD: The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.

- Organic Chemistry Portal: Suzuki Coupling. Organic Chemistry Portal.

- Organic Syntheses Procedure. Organic Syntheses.

- Wikipedia: Suzuki reaction. Wikipedia, The Free Encyclopedia.

- PubChem: 4-ethoxy-3-formylphenylboronic acid. National Center for Biotechnology Information.

- Google Patents: US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.

- Google Patents: US6420597B2 - Process for preparing highly pure formylphenylboronic acids. Google Patents.

- ResearchGate: Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.

- Chemistry LibreTexts: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Drug Discovery & Development: Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.

- PubMed: Design and discovery of boronic acid drugs. National Center for Biotechnology Information.

- ResearchGate: Design and discovery of boronic acid drugs. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

(4-Ethoxy-3-formylphenyl)boronic acid structural information and SMILES

An In-Depth Technical Guide to (4-Ethoxy-3-formylphenyl)boronic acid

Abstract

This compound (CAS: 480424-63-3) is a bifunctional organoboron compound that serves as a pivotal building block in modern organic synthesis. Possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group, it is uniquely positioned for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, a plausible synthetic pathway, and its critical application in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed protocols relevant to researchers in medicinal chemistry and materials science.

Chemical Identity and Structural Information

The utility of this compound stems from its distinct structural features: an aromatic ring substituted with an ethoxy group, an ortho-positioned formyl group, and a para-positioned boronic acid. This arrangement allows for sequential and site-selective functionalization, making it a valuable intermediate.

Nomenclature and Key Identifiers

A summary of the compound's identifiers is presented below for unambiguous reference.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Formyl-4-ethoxyphenylboronic acid | [1] |

| CAS Number | 480424-63-3 | [1][2] |

| Molecular Formula | C₉H₁₁BO₄ | [1][3] |

| MDL Number | MFCD06801740 | [1] |

Molecular Structure and Representations

The structure of organoboron compounds is central to their reactivity. Boronic acids are known to exist in equilibrium with their cyclic anhydride form (a boroxine).

-

SMILES (Simplified Molecular Input Line Entry System): B(C1=CC(=C(C=C1)OCC)C=O)(O)O[3]

-

InChI (International Chemical Identifier): InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3[3]

-

InChIKey: ODRRAKCLFURNFU-UHFFFAOYSA-N[3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Reference |

| Molecular Weight | 193.99 g/mol | [1][2] |

| Monoisotopic Mass | 194.07504 Da | [3] |

| Appearance | Solid (inferred from related compounds) | [4][5] |

| Melting Point | 175-189 °C | [2] |

| Boiling Point | 399.962 °C at 760 mmHg | [2] |

| Density | 1.218 g/cm³ | [2] |

Synthesis and Manufacturing

A plausible and efficient synthesis of this compound can be adapted from established methods for preparing substituted arylboronic acids, such as the one reported by Nöth for 4-formylphenylboronic acid.[5][6] The key challenge is the presence of the reactive aldehyde, which is incompatible with the organometallic intermediates (Grignard or organolithium reagents) required for borylation. Therefore, a protection-deprotection strategy is essential.

Causality of Experimental Choices:

-

Protection: The formyl group is first converted to an acetal. This protecting group is stable under the strongly basic/nucleophilic conditions of Grignard reagent formation but can be easily removed later under acidic conditions.

-

Metal-Halogen Exchange: The aryl bromide is converted to a more reactive organometallic species. This can be achieved via a Grignard reaction (with magnesium) or, more commonly for higher yields, a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.

-

Borylation: The resulting aryl anion acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

-

Deprotection/Hydrolysis: Acidic workup serves a dual purpose: it hydrolyzes the boronic ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl moiety.

Caption: Proposed synthetic workflow for this compound.

Key Applications in Organic Synthesis

Boronic acids are indispensable tools in organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[7][8][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid's aryl group and an organic halide or triflate.[10][11][12] Its tolerance for a wide variety of functional groups, including the aldehyde present in our topic compound, makes it exceptionally powerful for late-stage functionalization in drug discovery.[13]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-ethoxy-3-carbaldehyde from 4-bromotoluene and this compound.

Materials:

-

This compound (1.0 eq)

-

4-Bromotoluene (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromotoluene, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst from the Pd(II) precatalyst.

-

Solvent Addition & Degassing: Add the dioxane/water solvent mixture to the flask. Bubble an inert gas (e.g., argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-90 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent.

-

Hazard Classification: The compound is classified as corrosive.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. The compound may contain varying amounts of its anhydride form.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

-

Conclusion

This compound stands out as a highly functionalized and strategic building block for synthetic chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, while retaining a modifiable aldehyde handle, provides a direct route to complex biaryl structures. These structures are foundational to numerous pharmaceuticals, agrochemicals, and advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in research and development.

References

- PubChemLite. 4-ethoxy-3-formylphenylboronic acid (C9H11BO4).

- Sigma-Aldrich. 4-Ethoxy-3-formylphenylboronic acid ≥95%.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound.

- ChemicalBook. 4-ETHOXY-3-FORMYLPHENYLBORONIC ACID synthesis.

- Wikipedia. 4-Formylphenylboronic acid.

- BLDpharm. (4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid.

- TCI EUROPE N.V. SAFETY DATA SHEET - 4-Formylphenylboronic Acid.

- ChemicalBook. 480424-63-3(4-ETHOXY-3-FORMYLPHENYLBORONIC ACID) Product Description.

- PubChem. 4-Formylphenylboronic Acid.

- Synblock. CAS 480424-63-3 | 3-Formyl-4-ethoxyphenylboronic acid.

- Fisher Scientific. SAFETY DATA SHEET.

- Organic Chemistry Portal. Suzuki Coupling.

- TCI Chemicals. SAFETY DATA SHEET - 3-Formylphenylboronic Acid.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Autech Industry Co.,Limited. 4-Formylphenylboronic Acid - Your Key to Advanced Organic Synthesis and Detection.

- ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.

- NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling).

- University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

- NIH National Library of Medicine. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Benchchem. 4-Formylphenylboronic acid theoretical and spectral data.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Chemistry of Boronic Acids: A Focus on 4-Formylphenylboronic Acid.

Sources

- 1. CAS 480424-63-3 | 3-Formyl-4-ethoxyphenylboronic acid - Synblock [synblock.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www1.udel.edu [www1.udel.edu]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic data for (4-Ethoxy-3-formylphenyl)boronic acid (NMR, IR, MS)

Beginning Data Acquisition

I'm currently engaged in a comprehensive data gathering phase. My focus is on spectroscopic information for (4-Ethoxy-3-formylphenyl)boronic acid. I'm actively searching reputable sources: chemical suppliers, spectral databases, and scientific literature. I'm prioritizing 1H NMR, 13C NMR, IR, and mass spectrometry data.

Developing a Data Strategy

I'm now formulating a data acquisition strategy. My immediate actions involve in-depth Google searches for spectral data (1H NMR, 13C NMR, IR, MS) on this compound, prioritizing reputable sources. Simultaneously, I'll identify established protocols for spectroscopic data acquisition of small organic molecules, especially boronic acids. Concurrently, I'm finding definitive sources to understand spectroscopic data interpretation.

Expanding Search Parameters

I'm now expanding my search parameters, focusing on locating detailed spectroscopic data for this compound, emphasizing 1H NMR, 13C NMR, IR, and mass spectrometry data. I'm prioritizing reputable chemical suppliers, spectral databases, and scientific literature for this purpose. Simultaneously, I'll search for definitive sources to clarify spectroscopic data interpretation and acquisition protocols for boronic acids and similar small organic molecules. I will then synthesize collected data to start structuring a technical guide. This guide will include an introduction, dedicated sections for each spectroscopic technique, and a final compilation with citations and a reference list.

Exploring Spectral Data

I've been digging into the spectroscopic data for "this compound." While direct experimental spectra are sparse for this exact compound, I've unearthed promising data for closely related structures. These analogs will likely provide excellent insights, especially when considering the similarities. The search continues to expand.

Analyzing Spectroscopic Data

I've gathered spectroscopic data for the related compound, 4-formylphenylboronic acid, from PubChem, BenchChem, and Chemical Book, which includes typical chemical shifts for NMR and characteristic IR absorption bands. Additionally, I've compiled general knowledge of arylboronic acids' spectroscopic features, including oligomerization and how solvent choice affects NMR results. I also found specific IR ranges and MS fragmentation patterns applicable to the target molecule.

Developing the Guide's Structure

I've made a thorough survey of the existing data, focusing on 4-formylphenylboronic acid as a proxy. I have compiled typical chemical shifts for ¹H and ¹³C NMR from diverse sources. Additionally, characteristic IR absorption bands and mass spectrometry fragmentation patterns are in hand. I've also integrated general knowledge of arylboronic acids' behavior, especially regarding oligomerization effects in NMR, which will be critical. Now, I will start by defining the guide's structure, which should show expected data based on the assembled and existing information. I'll flag theoretical data for clarity.

Solubility and stability of (4-Ethoxy-3-formylphenyl)boronic acid

An In-Depth Technical Guide to the Solubility and Stability of (4-Ethoxy-3-formylphenyl)boronic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. The presence of both a reactive boronic acid moiety and a formyl group offers synthetic chemists a versatile scaffold for sequential, site-selective modifications.

However, the successful application of this reagent is intrinsically linked to its physicochemical properties, most notably its solubility and stability. Arylboronic acids, as a class, are susceptible to various degradation pathways that can impact reaction yields, introduce impurities, and complicate purification processes. An in-depth understanding of the solubility and stability profile of this compound is therefore not merely academic; it is a prerequisite for robust process development, reliable experimental outcomes, and the assurance of final product purity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core solubility and stability characteristics of this compound. By synthesizing literature data with established chemical principles, this document offers field-proven insights and actionable protocols to enable the effective use and handling of this valuable synthetic intermediate.

Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 480424-63-3 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 175-189 °C | [1] |

| Storage Temperature | 2-8°C |

Solubility Profile

The solubility of a reagent is a critical parameter for reaction setup, defining appropriate solvent systems and achievable concentrations. The solubility of this compound is dictated by the interplay between the polar, hydrogen-bonding boronic acid group and the largely organic scaffold. While specific quantitative data for this exact molecule is not extensively published, a reliable solubility profile can be predicted based on the known behavior of structurally similar compounds like phenylboronic acid.[3][4]

Predicted Solubility in Common Laboratory Solvents

The boronic acid moiety can act as both a hydrogen bond donor and acceptor, favoring solubility in polar solvents. The ethoxy and formyl groups add to the molecule's polarity. Conversely, the phenyl ring provides lipophilic character.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the boronic acid group. Phenylboronic acid shows high solubility in ketones.[3][4] |

| Ethers | Diethyl ether, Dipropyl ether, 1,4-Dioxane | High | Ethers are effective hydrogen bond acceptors, leading to good solvation. Phenylboronic acid exhibits high solubility in dipropyl ether.[3][4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which may influence apparent solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer some polarity but lack hydrogen bonding capabilities, resulting in moderate solvation. Phenylboronic acid has moderate solubility in chloroform.[3][4] |

| Aqueous | Water | Low | While the boronic acid group is polar, the overall molecule has significant organic character, limiting its solubility in water. The solubility of arylboronic acids in water is generally low.[3] |

| Non-Polar | Toluene, Hexanes, Methylcyclohexane | Very Low | The lack of polarity in these solvents makes them poor choices for solvating the polar functional groups of the molecule. Phenylboronic acid has very low solubility in hydrocarbons.[3][4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To ensure trustworthiness and provide a self-validating system, researchers should determine the solubility in their specific solvent systems experimentally. The shake-flask method is a reliable and widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., THF, Acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Degradation Pathways

The stability of this compound is paramount for its storage and use in synthesis. Like other arylboronic acids, it is susceptible to several key degradation pathways.

Protodeboronation

Protodeboronation is one of the most common degradation pathways for arylboronic acids.[5] It involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, leading to the formation of 3-ethoxybenzaldehyde as a non-boronated impurity. This process is often mediated by water and can be catalyzed under both acidic and basic conditions.[6][7] The reactivity is highly dependent on the pH of the medium.[5] For some arylboronic acids, decomposition is slowest around pH 5 and increases in more acidic or basic environments.[7]

Causality: The mechanism involves the protonation of the aryl ring or the boronate species, facilitating the cleavage of the C-B bond. In basic media, the formation of the more electron-rich boronate anion can make the aryl group more susceptible to electrophilic attack by a proton source.[7]

Caption: Oxidative Degradation Pathway.

Anhydride (Boroxine) Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. [8]While this is not a degradative process in the sense of irreversible decomposition, the formation of boroxine can affect the material's physical properties, solubility, and reactivity. The presence of boroxine can sometimes complicate stoichiometric calculations in reactions. This equilibrium can be shifted back to the boronic acid by the addition of water.

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential for identifying potential degradation products and understanding the stability of the molecule under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 1:1)

-

HCl (for acidic conditions), NaOH (for basic conditions)

-

H₂O₂ (for oxidative conditions)

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products)

Methodology:

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound and the stock solution in an oven at 60 °C for 7 days.

-

Photolytic Stress: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Control Samples: Store control samples (stock solution and solid) protected from stress conditions (e.g., at 2-8 °C in the dark).

-

Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including controls, by a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify major degradation products (by mass balance and potentially LC-MS), and determine the peak purity of the parent compound.

Recommended Handling and Storage

Based on the stability profile, the following practices are essential to maintain the integrity of this compound:

-

Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8 °C. This minimizes thermal degradation and slows oxidative processes.

-

Atmosphere: To prevent oxidative degradation and boroxine formation, store the material under an inert atmosphere (e.g., Nitrogen or Argon).

-

Moisture: Avoid exposure to moisture to prevent hydrolysis and protodeboronation. [9]Use anhydrous solvents and proper inert atmosphere techniques when handling the compound for reactions.

Analytical Methods for Purity and Stability Assessment

A robust analytical methodology is crucial for quality control.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the primary method for assessing the purity of this compound and quantifying its degradation products. [10]A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and can be used to detect impurities, including the corresponding boroxine. [11][12]* Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products formed during stability studies by providing molecular weight information. [13]

Conclusion

This compound is a potent synthetic tool whose effective use hinges on a clear understanding of its solubility and stability. It exhibits good solubility in polar aprotic solvents and ethers, but limited solubility in water and non-polar hydrocarbons. The primary stability concerns are protodeboronation and oxidation, which can be mitigated through careful control of pH, exclusion of water and oxygen, and proper storage at refrigerated temperatures under an inert atmosphere. By employing the experimental protocols and handling guidelines detailed in this guide, researchers can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.

- This compound. NINGBO INNO PHARMCHEM CO.,LTD.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.

- 4-Ethoxy-3-formylphenylboronic acid. Sigma-Aldrich.

- 4-Formylphenylboronic acid. Wikipedia.

- Working with Hazardous Chemicals. Organic Syntheses.

- 4-Formylphenylboronic acid theoretical and spectral d

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. Benchchem.

- How to Store Boric Acid. Lab Alley.

- 4-ethoxy-3-formylphenylboronic acid cas no.480424-63-3. ZHEJIANG JIUZHOU CHEM CO.,LTD.

Sources